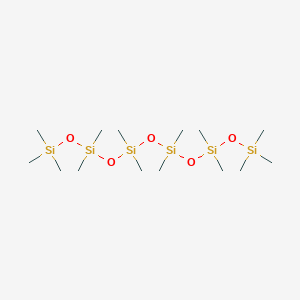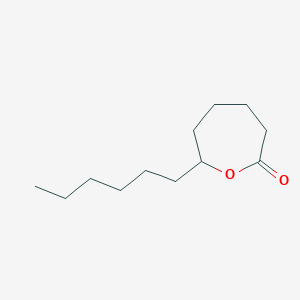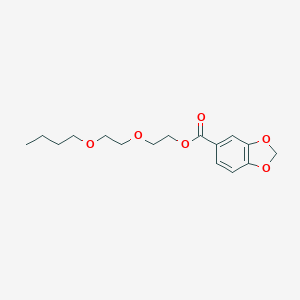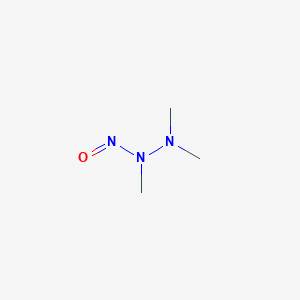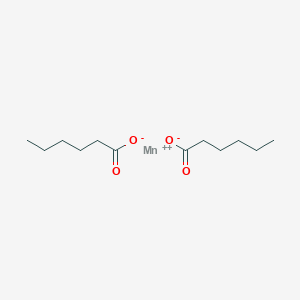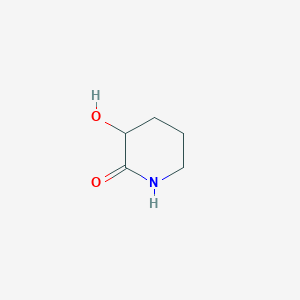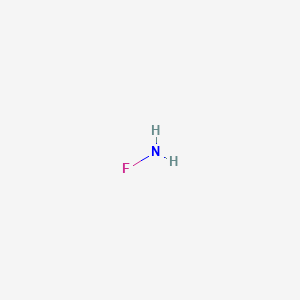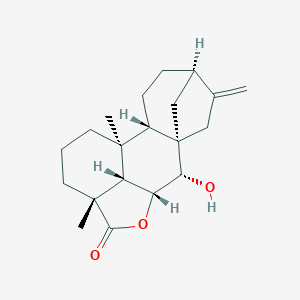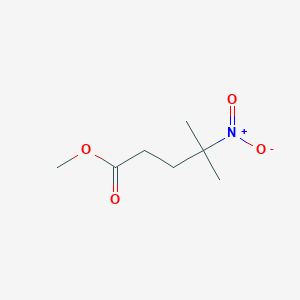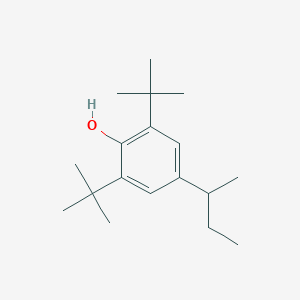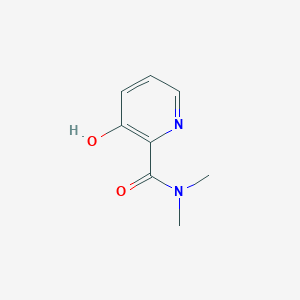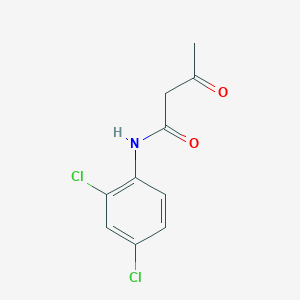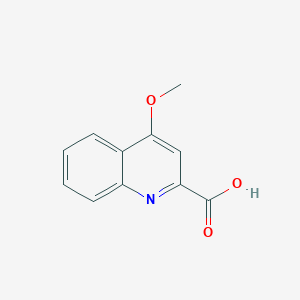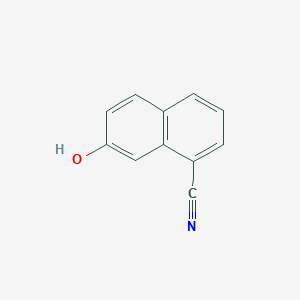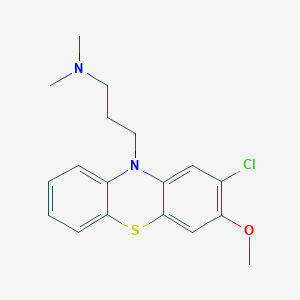
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- is a heterocyclic compound that belongs to the phenothiazine family. It has been widely used as an antipsychotic drug for the treatment of various mental disorders such as schizophrenia and bipolar disorder. However, in recent years, this compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- is not fully understood. However, it is believed to work by blocking the dopamine receptors in the brain, which are responsible for the symptoms of schizophrenia. It also has an affinity for the serotonin receptors, which may contribute to its antidepressant effects.
Efectos Bioquímicos Y Fisiológicos
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has antiviral properties and has been shown to inhibit the replication of viruses such as HIV and hepatitis C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It also has a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, it also has some limitations, such as its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the research on Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy-. One area of interest is its potential use as an anticancer drug. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Another area of interest is its potential use as an antiviral drug. Studies are needed to determine its efficacy in treating viral infections such as HIV and hepatitis C. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
In conclusion, Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- is a compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential applications and to identify any potential side effects.
Métodos De Síntesis
The synthesis of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- involves the reaction of 2-chloro-10-(3-chloropropyl)-3-methoxyphenothiazine with dimethylamine. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit a wide range of biological activities including antipsychotic, anticancer, and antiviral properties.
Propiedades
Número CAS |
17800-20-3 |
|---|---|
Nombre del producto |
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-methoxy- |
Fórmula molecular |
C18H21ClN2OS |
Peso molecular |
348.9 g/mol |
Nombre IUPAC |
3-(2-chloro-3-methoxyphenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H21ClN2OS/c1-20(2)9-6-10-21-14-7-4-5-8-17(14)23-18-12-16(22-3)13(19)11-15(18)21/h4-5,7-8,11-12H,6,9-10H2,1-3H3 |
Clave InChI |
CEHKBRONOPQZSA-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)OC |
SMILES canónico |
CN(C)CCCN1C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)OC |
Otros números CAS |
17800-20-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



